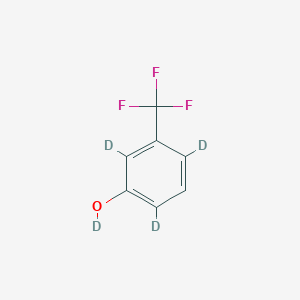
3-(Trifluoromethyl)phenol-2,4,6-d3,od
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)phenol-2,4,6-d3,od is a deuterated derivative of 3-(trifluoromethyl)phenol. This compound is characterized by the presence of three deuterium atoms at the 2, 4, and 6 positions on the phenol ring, and a trifluoromethyl group at the 3 position. The deuterium atoms make this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)phenol-2,4,6-d3,od typically involves the introduction of deuterium atoms into the phenol ring. One common method is the deuteration of 3-(trifluoromethyl)phenol using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)phenol-2,4,6-d3,od undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
3-(Trifluoromethyl)phenol-2,4,6-d3,od is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(trifluoromethyl)phenol-2,4,6-d3,od involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions, known as the kinetic isotope effect. This property is particularly useful in studies where the rate of reaction is a critical factor. The trifluoromethyl group can also interact with various enzymes and receptors, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)phenol: The non-deuterated version of the compound.
2-(Trifluoromethyl)phenol: A positional isomer with the trifluoromethyl group at the 2 position.
4-(Trifluoromethyl)phenol: A positional isomer with the trifluoromethyl group at the 4 position.
Uniqueness
3-(Trifluoromethyl)phenol-2,4,6-d3,od is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. The deuterium atoms can alter the physical and chemical properties of the compound, making it valuable in various research applications where isotopic effects are important.
Propriétés
Formule moléculaire |
C7H5F3O |
|---|---|
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
1,3,5-trideuterio-2-deuteriooxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H/i2D,3D,4D/hD |
Clé InChI |
UGEJOEBBMPOJMT-KVJLOAJYSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])O[2H])[2H] |
SMILES canonique |
C1=CC(=CC(=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12304510.png)
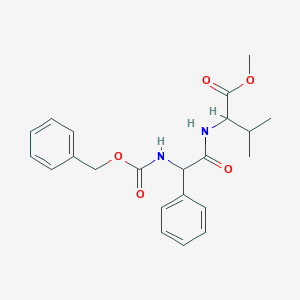
![Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-](/img/structure/B12304524.png)
![Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester](/img/structure/B12304531.png)
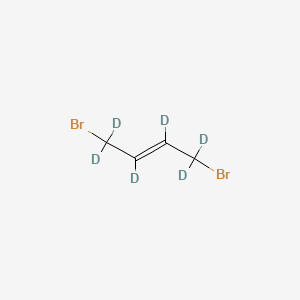
![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl](/img/structure/B12304537.png)
![(2S)-2-{[(4-Fluorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B12304546.png)
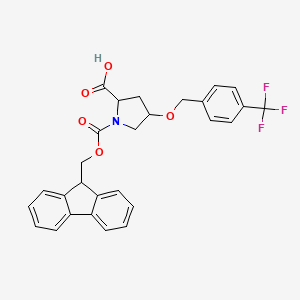
![cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro [4.5]dec-3-en-4-yl beta-D-glucopyranoside](/img/structure/B12304577.png)
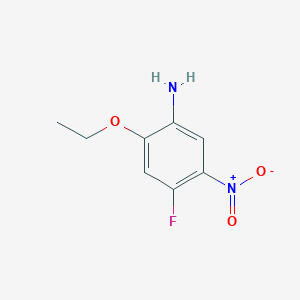
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12304585.png)
![5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde](/img/structure/B12304591.png)
![rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12304600.png)
